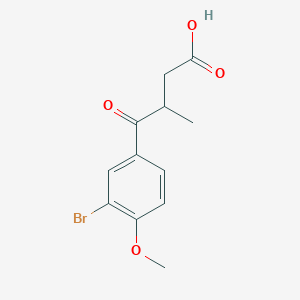

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7(5-11(14)15)12(16)8-3-4-10(17-2)9(13)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVKFXOVYSYLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by further reactions under controlled temperature and pH conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of protein conformation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid, differing in substituents, functional groups, or pharmacological profiles:

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic Acid

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.66 g/mol

- Key Differences: Replaces bromine with chlorine and lacks the methoxy group on the phenyl ring. This reduces steric hindrance and electron-withdrawing effects compared to the target compound. No specific biological activity is reported, but it serves as a synthetic intermediate .

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Key Differences: Substitutes bromine and methoxy with an amino group (-NH₂), enhancing hydrogen-bonding capacity. It is an intermediate in synthesizing levosimendan, a cardiac sensitizer .

4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid

- Molecular Formula: C₁₃H₁₅NO₄

- Molecular Weight : 261.27 g/mol

- Key Differences : Contains an acetamido (-NHCOCH₃) group instead of bromine/methoxy. The acetamido group improves solubility and may modulate pharmacokinetics .

Pimobendan-Related Compounds

- Example: 4-[2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-3-methyl-4-oxobutanoic acid

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 338.36 g/mol

- Key Differences : Incorporates a benzimidazole ring, enhancing rigidity and binding to cardiac troponin C. This structural variation is critical for pimobendan’s use in treating congestive heart failure in dogs .

3-Bromo-4-(4-bromophenyl)-4-oxobutanoic Acid

- Molecular Formula : C₁₀H₈Br₂O₃

- Molecular Weight : 335.98 g/mol

- Key Differences: Features dual bromine substituents on the phenyl ring, increasing molecular weight and lipophilicity.

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid

- Molecular Formula: C₁₁H₁₀BrNO₃

- Molecular Weight : 284.11 g/mol

- Key Differences: Contains a methylidene group and a bromophenylamino substituent. The methylidene group introduces planarity, affecting crystal packing and intermolecular interactions .

Structural and Functional Comparison Table

Biological Activity

4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromo substituent, a methoxy group, and both ketone and carboxylic acid functionalities. This compound is a candidate for various biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular pathways.

Chemical Structure and Properties

- Molecular Formula : C12H13BrO4

- Molecular Weight : 287.11 g/mol

The structural complexity of this compound allows for diverse interactions within biological systems, enhancing its potential applications in pharmaceuticals and organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 88 nM against SMMC-7721 liver cancer cells, indicating potent growth inhibition without toxicity to normal human hepatocytes (IC50 > 10 μM) .

Mechanism of Action :

The compound's mechanism involves modulation of telomerase activity, specifically targeting the hTERT subunit. It induces endoplasmic reticulum stress (ERS), leading to apoptotic cell death through oxidative stress pathways. This mechanism is critical for its anticancer efficacy as it disrupts the proliferation signals in tumor cells.

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can alter their activity, making it a valuable tool in biochemical research. The bromine and methoxy groups are crucial for binding interactions with target proteins or enzymes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-methoxyphenylacetic acid | C10H11BrO3 | Lacks a methyl group; simpler structure |

| 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | C11H11BrO3 | Similar bromo-substituted phenyl group |

| Methyl 3-bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoate | C12H13BrO5 | Contains an ester functional group |

The unique combination of functional groups in 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

- In Vivo Tumor Growth Inhibition :

-

Enzyme Interaction Studies :

- Preliminary investigations suggest that the compound can effectively inhibit specific enzymes involved in cancer progression, making it a candidate for further development as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid, and what key intermediates are involved?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate is a critical intermediate prepared via microwave-assisted reactions using glacial acetic acid and tryptophan derivatives . Another route employs 1,4-dicarbonyl compounds, where brominated aromatic ketones are functionalized with methyl and oxobutanoic acid groups. Key intermediates include halogenated phenylacetic acids (e.g., 3-(4-bromophenyl)propanoic acid) and methoxy-substituted precursors .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection (e.g., >95% purity achieved using methanol/water gradients) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, ketone carbonyls at δ 190–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .

Advanced Research Questions

Q. How do researchers address challenges in achieving high yields during the synthesis of brominated aromatic ketones?

Yields vary due to steric hindrance from bromine and methoxy groups. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 55 minutes vs. hours for conventional heating) and improves yields (up to 86% in optimized conditions) .

- Catalytic Optimization : Using Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or EDCI/HOBt for amide couplings .

- Purification Techniques : Flash chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. What analytical methods resolve stereochemical ambiguities in derivatives of this compound?

- X-ray Crystallography : SHELX programs refine crystal structures to determine absolute configuration (e.g., SHELXL for small-molecule refinement) .

- NOESY NMR : Identifies spatial proximity of substituents (e.g., confirming methyl group orientation relative to the phenyl ring) .

- Circular Dichroism (CD) : Used for chiral derivatives to correlate optical activity with stereochemistry .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., enzyme active sites). For example, derivatives showed affinity for quinoline-based receptors in anticancer studies .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., bromine for hydrophobic interactions, ketone for hydrogen bonding) using tools like MOE or Discovery Studio .

- ADME Prediction : SwissADME or pkCSM predicts bioavailability, highlighting logP <3 for optimal membrane permeability .

Q. What safety precautions are critical when handling brominated aromatic compounds?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine powders (P305+P351+P338) .

- Waste Disposal : Halogenated waste containers for bromine-containing byproducts .

Q. How do substituents (e.g., bromine, methoxy) influence the compound’s reactivity?

- Electron-Withdrawing Bromine : Deactivates the phenyl ring, directing electrophilic substitution to para positions.

- Methoxy Group : Enhances solubility via hydrogen bonding but may sterically hinder reactions at the 4-position .

- Methyl Group : Stabilizes intermediates via hyperconjugation, as seen in NMR δ shifts for adjacent carbonyls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.